1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid
Overview
Description
The compound “1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . In another study, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .Chemical Reactions Analysis
Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition/Elimination with 3-Methoxypropylamine has been reported . Traditional deprotection strategies involving trifluoroacetic and other protic and Lewis acids proved unsuccessful in removal of the recalcitrant indole-N-Boc protecting group necessitating the development of a new strategy for deprotection of this complexant class .Physical and Chemical Properties Analysis
The empirical formula of the compound is C14H25NO4 .Scientific Research Applications
Tert-butoxycarbonylation Agent : 1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, amines, and carboxylic acids, showing high selectivity and yield under mild conditions (Saito, Ouchi, & Takahata, 2006).
Asymmetric Synthesis : It is utilized in the asymmetric synthesis of complex molecules, such as piperidine derivatives, starting from natural amino acids (Xue, He, Roderick, Corbett, & Decicco, 2002).
Synthesis of Pyrrolidine Derivatives : The compound is a key intermediate in synthesizing pyrrolidine derivatives, as evidenced by its use in preparing tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).
Crystal Structure Analysis : Studies have been conducted on the crystal structure of similar compounds, aiding in understanding molecular conformations and interactions (Yuan, Cai, Huang, & Xu, 2010).
Palladium-Catalyzed Coupling Reactions : The compound has been used in palladium-catalyzed coupling reactions to produce diverse molecular structures (Wustrow & Wise, 1991).
Spirocyclic Oxindole Analogue Synthesis : An efficient synthesis method for spirocyclic oxindole analogues involves this compound as a key intermediate (Teng, Zhang, & Mendonça, 2006).
Synthesis of Azabicyclo Compounds : It is also utilized in synthesizing azabicyclo compounds like 2-azabicyclo[3.1.0]hexane-3-carboxylic acid (Gan, Clint, Meanwell, Hamann, & Belema, 2013).
Prodigiosin Precursors Synthesis : The compound is used in reactions with singlet oxygen to yield precursors of prodigiosin, a biologically active compound (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).
Mechanism of Action
The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .
Safety and Hazards
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLQPFJGZTYCMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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